N-Ethylnorketamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso sarcosine is a nitrosamine compound formed by the nitrosation of sarcosine, a non-proteinogenic amino acid. This compound is known for its carcinogenic properties and is found in various food products, particularly cured meats, and tobacco products . Its chemical formula is C3H6N2O3, and it has a molecular weight of 118.1 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitroso sarcosine is synthesized through the nitrosation of sarcosine. This process involves the reaction of sarcosine with nitrite sources under acidic conditions. One efficient method involves using tert-butyl nitrite under solvent-free, metal-free, and acid-free conditions . This method is advantageous due to its broad substrate scope, easy isolation procedure, and excellent yields.
Industrial Production Methods: Industrial production of N-Nitroso sarcosine typically involves the nitrosation of sarcosine using nitrite salts in an acidic medium. The reaction is carried out under controlled conditions to ensure the stability and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N-Nitroso sarcosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: Reduction reactions can convert N-Nitroso sarcosine into other nitrogen-containing compounds.
Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-Nitroso sarcosine has several scientific research applications, including:
Chemistry: It is used as a model compound to study nitrosation reactions and the behavior of nitrosamines.
Biology: Research on N-Nitroso sarcosine helps understand its role in biological systems, particularly its carcinogenic effects.
Medicine: It is studied for its potential role in cancer development and as a biomarker for exposure to nitrosamines.
Industry: N-Nitroso sarcosine is used in the food industry to study the formation of nitrosamines in cured meats and other products
Mechanism of Action
N-Nitroso sarcosine exerts its effects through metabolic activation and interaction with DNA. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of electrophilic intermediates that can react with DNA to form covalent adducts. These DNA adducts play a central role in carcinogenesis if not repaired . The primary molecular targets include guanine bases in DNA, leading to mutations and cancer development.
Comparison with Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosopiperidine (NPIP)
Comparison: N-Nitroso sarcosine is unique among nitrosamines due to its specific formation from sarcosine and its distinct chemical properties. Compared to other nitrosamines like NDMA and NDEA, N-Nitroso sarcosine has a different molecular structure and reactivity. While all these compounds are carcinogenic, their potency and target organs may vary. For example, NDMA is known for its high carcinogenic potency and ability to induce liver tumors .
Properties
CAS No. |
1354634-10-8 |
---|---|
Molecular Formula |
C14H18ClNO |
Molecular Weight |
251.75 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-2-(ethylamino)cyclohexan-1-one |
InChI |
InChI=1S/C14H18ClNO/c1-2-16-14(10-6-5-9-13(14)17)11-7-3-4-8-12(11)15/h3-4,7-8,16H,2,5-6,9-10H2,1H3 |
InChI Key |
ITBBBZIIFJJMDU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(CCCCC1=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.